molecular formula C4H7NO2S B014585 Ethyl 2-amino-2-thioxoacetate CAS No. 16982-21-1

Ethyl 2-amino-2-thioxoacetate

Cat. No. B014585
CAS RN: 16982-21-1
M. Wt: 133.17 g/mol
InChI Key: YMBMCMOZIGSBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes including nitrition, bromation, and cyclization from ethyl acetoacetate, yielding high purity and yield. Yang Yi-hong's work demonstrates an improved synthetic process for a closely related compound, highlighting the efficiency of these methods (Yang Yi-hong, 2003).

Molecular Structure Analysis

The molecular structure of thioamide derivatives, including ethyl 2-amino-2-thioxoacetate, has been elucidated using X-ray diffraction, revealing specific configurations and bond characteristics that influence their reactivity and interaction. Prasanth et al. provided a detailed study on a similar compound's crystal structure, offering insights into its geometrical and electronic properties (Prasanth et al., 2015).

Chemical Reactions and Properties

Ethyl 2-amino-2-thioxoacetate participates in various chemical reactions, including cycloaddition and multicomponent reactions, due to the presence of the thioxo and amino groups. These functionalities allow it to serve as a key intermediate in the synthesis of more complex molecules. For example, Bladon et al. explored its use in dienophilic cycloadditions to form ethyl and methyl thioxoacetates (Bladon et al., 1985).

Physical Properties Analysis

The physical properties of ethyl 2-amino-2-thioxoacetate, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis. The crystallographic analysis helps in understanding its solid-state characteristics, as demonstrated by P. DyaveGowda et al. for a similar compound (P. DyaveGowda et al., 2002).

Scientific Research Applications

  • Enzyme Inhibition : Ethyl 2-amino-2-thioxoacetate derivatives, particularly N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates, have been shown to exhibit high inhibition of enzymes, such as alpha-glucosidase, which is significant for potential medicinal applications (Babar et al., 2017).

  • Organic Synthesis : This compound is useful in the synthesis of various organic molecules. For instance, Diels-Alder cycloadducts of thioaldehyde, ethyl thioxoacetate, can be used to produce various cyclopropanecarboxylates and ethyl 2-thioxopropionate, highlighting its versatility in chemical synthesis (Kirby et al., 1991).

  • Antibacterial Activity : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives synthesized from ethyl 2-amino-2-thioxoacetate have shown promising antibacterial activity, suggesting potential for future antimicrobial drug discovery (Prasad et al., 2017).

  • Photoelectronic Devices : Compounds synthesized from ethyl 2-amino-2-thioxoacetate have been found to exhibit good thermal stability and potential for use in photoelectronic devices due to their crystallinity and photoluminescence properties (Shafi et al., 2021).

  • Crystal Structure Analysis : The molecular structure of derivatives of ethyl 2-amino-2-thioxoacetate has been studied, providing valuable data for understanding the properties of these compounds, which can aid in the development of new materials and pharmaceuticals (Prasanth et al., 2015).

  • Pharmaceutical Applications : Ethyl 1-thioglycosides derived from 2-amino-2-deoxy-D-arabinose, a compound related to ethyl 2-amino-2-thioxoacetate, have shown potential for pharmaceutical applications (Wolfrom & Inouye, 1975).

Safety And Hazards

Ethyl 2-amino-2-thioxoacetate is classified as an irritant. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

ethyl 2-amino-2-sulfanylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-2-7-4(6)3(5)8/h2H2,1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBMCMOZIGSBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369893
Record name Ethyl amino(sulfanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-2-thioxoacetate

CAS RN

16982-21-1
Record name Ethyl thiooxamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16982-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 174676
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16982-21-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl amino(sulfanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 2-amino-2-thioxo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-2-thioxoacetate
Reactant of Route 2
Ethyl 2-amino-2-thioxoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-2-thioxoacetate
Reactant of Route 4
Ethyl 2-amino-2-thioxoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-2-thioxoacetate
Reactant of Route 6
Ethyl 2-amino-2-thioxoacetate

Citations

For This Compound
32
Citations
D Geffken, MA Köllner - Heterocyclic Communications, 2010 - degruyter.com
… As shown recently (16), the ultrasound-promoted cyclocondensation of TV'-amino-jV2-arylmethyl-guanidinhydroiodides 1 with ethyl 2-amino-2-thioxoacetate delivers 3,6-diami-…
X Wang, X Lin, X Xu, W Li, L Hao, C Liu, D Zhao… - Molecules, 2017 - mdpi.com
… The key intermediate 11 was prepared by 10 with ethyl 2-amino-2-thioxoacetate in ethanol … -1-phenylethan-1-one with ethyl 2-amino-2-thioxoacetate in ethanol under reflux conditions. …
Number of citations: 6 0-www-mdpi-com.brum.beds.ac.uk
B Barlaam, S Cosulich, M Fitzek, H Germain… - Bioorganic & Medicinal …, 2017 - Elsevier
… From the commercially available carboxylic acids 5a-6a, hydrazides 5b–6b were formed in high yields, and subjected to a cyclization with ethyl 2-amino-2-thioxoacetate to form the …
KS Kadam, RD Jadhav, S Kandre, T Guha… - European Journal of …, 2013 - Elsevier
… by bromination of 4-nitroacetophenone (13) to 2-bromo-1-(4-nitrophenyl)ethanone (14) and its subsequent cyclization to compound 15 on refluxing with ethyl 2-amino-2-thioxoacetate in …
D Pešić, IO Landek, R Rupčić, M Modrić… - Journal of …, 2012 - Wiley Online Library
… Tetracyclic ring system substituted at C(2) position with methyl or ethoxycarbonyl moiety is, thus, formed in moderate yields, when ethanethioamide or ethyl 2-amino-2-thioxoacetate …
HN Vu, JY Kim, AHE Hassan, K Choi, JH Park… - Bioorganic & Medicinal …, 2016 - Elsevier
… First, 4-methyl thiazole-2-carboxylic acid 9 was prepared by condensation of ethyl 2-amino-2-thioxoacetate 8 with chloroacetone followed by hydrolysis. Selective carbonylation of 2,4-…
KP Sahasrabudhe, M Angels Estiarte… - Journal of …, 2009 - Wiley Online Library
… Fusing 2-chloro-3,5-dinitropyridine (1) with ethyl 2-amino-2-thioxoacetate (2a) in a 1:2 ratio at 70C, then diluting with xylene and heating at 140C gave the desired product (3a) in a …
S Kandre, PR Bhagat, MMK Reddy, R Dalal… - European Journal of …, 2014 - Elsevier
… To a solution of compound 24 (3 g, 12.2 mmol, 1.0 equiv) in methanol (60 ml) was added ethyl 2-amino-2-thioxoacetate (1.64 g, 12.2 mmol, 1.0 equiv) and reaction mixture was refluxed …
DM Khomenko, RO Doroshchuk, YM Ohorodnik… - Chemistry of …, 2022 - Springer
An efficient approach to the gram-scale synthesis of 3(5)-substituted, 1,3- and 1,5-disubstituted 1,2,4-triazole-derived building blocks is described. The key synthetic precursors – 1,2,4-…
X Liu, Y Zhang, W Huang, W Tan, A Zhang - Bioorganic & medicinal …, 2018 - Elsevier
… 2-Ethyl 6,7-dihydrothiazolo[5,4-c] pyridine-2,5(4H)-dicarboxylate 18 22 was obtained by cyclization of 3-bromo-4-oxopiperidine-1-carboxylate 17 with ethyl 2-amino-2-thioxoacetate. By …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.